molecular formula C14H13P B1198819 Diphenylvinylphosphine CAS No. 2155-96-6

Diphenylvinylphosphine

Cat. No.: B1198819
CAS No.: 2155-96-6
M. Wt: 212.23 g/mol
InChI Key: AJVBXLXLODZUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Diphenylvinylphosphine, a type of hemilabile ligand, primarily targets metal centers in various compounds . Hemilabile ligands have functionalities that remain firmly coordinated to the metal center, coupled with at least one substitutionally labile donor group . In the case of this compound, the phosphorus atom can coordinate to a metal center via a terminal binding mode .

Mode of Action

This compound interacts with its targets through coordination. For instance, in the tetraruthenium tetrahydrido carbonyl cluster Ru4(µ-H)4(CO)12, this compound reacts under thermal activation to give substitution products . Each of the this compound ligands is terminally bound, via the phosphorus atom, to a different ruthenium metal center .

Biochemical Pathways

The biochemical pathways affected by this compound involve the coordination of the phosphorus atom to a metal center and the subsequent changes in the structure of the compound . This can result in stereochemical modifications, improved selectivity, and controlled reactivity, which are essential in catalytic systems .

Pharmacokinetics

Its reactivity and stability under thermal activation suggest it may have unique pharmacokinetic properties .

Result of Action

The action of this compound results in the formation of substitution products when it reacts with certain compounds . For example, when it reacts with the tetraruthenium tetrahydrido carbonyl cluster, it forms new compounds where each this compound ligand is terminally bound to a different ruthenium metal center .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, its reaction with the tetraruthenium tetrahydrido carbonyl cluster occurs under thermal activation . The resulting compounds were able to retain their structural integrity at elevated temperatures .

Biochemical Analysis

Biochemical Properties

Diphenylvinylphosphine plays a significant role in biochemical reactions due to its ability to coordinate with metal centers. It interacts with enzymes, proteins, and other biomolecules through its phosphorus atom and the C=C double bond. For instance, in the hexarhodium cluster [Rh₆(CO)₁₄(μ,κ³-Ph₂PCH=CH₂)], the phosphorus atom coordinates to a metal center via a terminal binding mode, while the olefinic moiety can participate in additional π-coordination . This dual coordination ability allows this compound to influence the reactivity and selectivity of catalytic systems.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal centers can lead to the formation of complexes that alter the activity of enzymes and proteins involved in critical cellular processes. These interactions can result in changes in cellular behavior, including alterations in metabolic flux and gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The phosphorus atom in this compound can coordinate to metal centers, forming stable complexes. These complexes can inhibit or activate enzymes, leading to changes in cellular function. Additionally, the compound’s ability to participate in π-coordination with the C=C double bond allows it to modulate the activity of proteins and other biomolecules. These interactions can result in changes in gene expression and enzyme activity, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound has been shown to retain its structural integrity at elevated temperatures, making it suitable for various experimental conditions . Long-term studies have indicated that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, its interaction with metal centers can alter the activity of enzymes involved in oxidative phosphorylation and other metabolic processes. These changes can result in shifts in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to coordinate with metal centers allows it to be localized to specific cellular compartments. This localization can influence its activity and function, as well as its accumulation within cells. The transport and distribution of this compound are critical factors in determining its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For instance, its interaction with metal centers can lead to its accumulation in mitochondria, influencing oxidative phosphorylation and other mitochondrial processes. The subcellular localization of this compound is a key determinant of its biochemical activity and overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylvinylphosphine can be synthesized through several methods. One common approach involves the reaction of chlorodiphenylphosphine with vinyl Grignard reagents . The reaction proceeds as follows: [ \text{ClP(C₆H₅)₂} + \text{CH₂=CHMgBr} \rightarrow \text{(C₆H₅)₂PCH=CH₂} + \text{MgBrCl} ]

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but optimized for larger quantities. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent oxidation and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: Diphenylvinylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diphenylvinylphosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Diphenylvinylphosphine is unique due to the presence of both the vinyl group and the diphenylphosphine moiety. This dual functionality allows it to participate in a broader range of reactions and form more diverse complexes compared to its analogs .

Properties

IUPAC Name

ethenyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVBXLXLODZUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175886
Record name Vinyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155-96-6
Record name Diphenylvinylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2155-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylvinylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2155-96-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vinyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylvinylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYLVINYLPHOSPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY2FYN4CVS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenylvinylphosphine
Reactant of Route 2
Diphenylvinylphosphine
Reactant of Route 3
Diphenylvinylphosphine
Reactant of Route 4
Diphenylvinylphosphine
Customer
Q & A

Q1: What is the molecular formula and weight of Diphenylvinylphosphine?

A1: this compound has the molecular formula C14H13P and a molecular weight of 212.22 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: DPVP is routinely characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C{1H}, 31P{1H}), and mass spectrometry (MS). [, , , , ]

Q3: What is the dominant reactive feature of this compound in reactions with nitrones?

A4: Contrary to the expectation that the phosphorus atom would act as an oxygen acceptor, the double bond in this compound exhibits a strong dipolarophilic character, making it the primary site of reactivity with nitrones. []

Q4: Can this compound act as a ligand in transition-metal catalyzed reactions?

A5: Absolutely. DPVP is frequently employed as a ligand in various transition metal-catalyzed reactions due to its ability to coordinate to metals like palladium, platinum, ruthenium, and rhodium. [, , , , , , , ]

Q5: What type of reactions can be catalyzed by metal complexes containing this compound as a ligand?

A5: Metal complexes incorporating DPVP as a ligand have demonstrated catalytic activity in numerous reactions, including:

  • Hydroformylation: Catalyzed by platinum complexes. []
  • Asymmetric [4 + 2] Diels-Alder reactions: Promoted by organopalladium and platinum complexes. [, , , , , , ]
  • Suzuki-Miyaura coupling reactions: Mediated by palladium complexes. [, ]
  • Alkene hydroboration: Catalyzed by rhodium(I) complexes. []
  • Nickel-catalyzed cross-coupling reactions: For the synthesis of diphenylvinylphosphines from vinyl bromides and chlorides. []

Q6: How does the structure of this compound influence its catalytic activity?

A7: The steric and electronic properties of DPVP and its derivatives significantly impact the catalytic activity and selectivity of the resulting metal complexes. For instance, bulky substituents on the phosphorus atom can enhance the enantioselectivity of asymmetric reactions. [, , ]

Q7: Can this compound undergo intramolecular Diels-Alder reactions when coordinated to a metal center?

A8: Yes, when coordinated to a metal center, DPVP can participate in intramolecular [4 + 2] Diels-Alder reactions with other coordinated dienophiles. The stereochemistry of these reactions can be influenced by the metal center and the chiral auxiliary present in the complex. [, ]

Q8: Can this compound be polymerized?

A9: Yes, DPVP and its oxide can be polymerized using various methods, including free radical polymerization initiated by X-ray irradiation or chemical initiators. [, ]

Q9: What factors affect the polymerization of this compound oxide?

A10: Factors such as radiation dose, dose rate, and temperature influence the polymerization of this compound oxide. The process proceeds via a free radical mechanism, with chain transfer playing a significant role, often involving the phenyl groups. []

Q10: Are there any specific examples of materials incorporating this compound?

A11: Yes, research shows the development of water-soluble block copolymers incorporating this compound rhenium(I) complexes. These copolymers, synthesized by copolymerizing DPVP rhenium(I) complexes with N-vinylpyrrolidone-based Macro-RAFT agents, display interesting photophysical properties and reduced toxicity compared to the initial complexes. []

Q11: Have computational methods been employed to study this compound and its complexes?

A11: While the provided research articles do not delve into specific computational studies, computational chemistry techniques like density functional theory (DFT) calculations can be employed to investigate the electronic structure, bonding characteristics, and reactivity of DPVP and its metal complexes.

Q12: How do structural modifications of this compound affect its coordination chemistry?

A13: Modifying the DPVP structure significantly impacts its coordination behavior. For instance, replacing a phenyl group with a 2-thienyl group can alter its bridging capabilities in rhodium carbonyl clusters. []

Q13: Does the stereochemistry of this compound derivatives affect their biological activity?

A13: While not directly addressed in the provided articles, stereochemistry plays a crucial role in the biological activity of many compounds. It's plausible that the stereochemistry of DPVP derivatives, particularly those containing chiral centers, could influence their interactions with biological targets.

Q14: What are the SHE considerations for working with this compound?

A14: While the articles don't detail specific SHE regulations, it's crucial to handle DPVP and related compounds with caution. Consult relevant safety data sheets (SDS) and follow appropriate laboratory safety protocols for handling, storage, and disposal.

Q15: Can this compound be used to synthesize chiral phosphine ligands?

A17: Yes, DPVP is a valuable precursor for synthesizing chiral phosphine ligands. For example, it can be used in asymmetric Diels-Alder reactions promoted by chiral metal complexes to generate chiral diphosphines, which are essential ligands in asymmetric catalysis. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.